

Spectroscopic Profile of 4-Bromo-2,5-dichloroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,5-dichloroaniline

Cat. No.: B175967

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Introduction

4-Bromo-2,5-dichloroaniline is a halogenated aromatic amine with significant potential in synthetic chemistry, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists to ensure identity, purity, and structural integrity during its synthesis and subsequent applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-2,5-dichloroaniline**. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectral data, offering a robust reference for analytical and synthetic chemists.

Chemical Structure and Properties

The molecular structure of **4-Bromo-2,5-dichloroaniline** is foundational to interpreting its spectral data. The substitution pattern on the aniline ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of **4-Bromo-2,5-dichloroaniline**.

Predicted Spectral Data

The following tables summarize the predicted NMR, IR, and MS spectral data for **4-Bromo-2,5-dichloroaniline**. These predictions are based on computational models and provide valuable

insights for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	Singlet	1H	H-3
~7.3	Singlet	1H	H-6
~4.0	Broad Singlet	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~145	C-1 (C-NH ₂)
~115	C-2 (C-Cl)
~135	C-3
~110	C-4 (C-Br)
~120	C-5 (C-Cl)
~130	C-6

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric)
3300 - 3400	Medium	N-H stretch (symmetric)
1600 - 1650	Medium	N-H scissoring
1450 - 1550	Strong	C=C aromatic ring stretch
1000 - 1200	Strong	C-N stretch
700 - 850	Strong	C-Cl stretch
550 - 650	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity (%)	Assignment
239, 241, 243	High	[M] ⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
204, 206	Medium	[M - Cl] ⁺
160, 162	Medium	[M - Br] ⁺
125	Medium	[M - Br - Cl] ⁺

Experimental Protocols

Standard experimental protocols for obtaining high-quality spectral data for aromatic amines like **4-Bromo-2,5-dichloroaniline** are outlined below.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard. Both ¹H and ¹³C NMR spectra are acquired on a 400

MHz or higher field NMR spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled experiment is typically performed, and a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

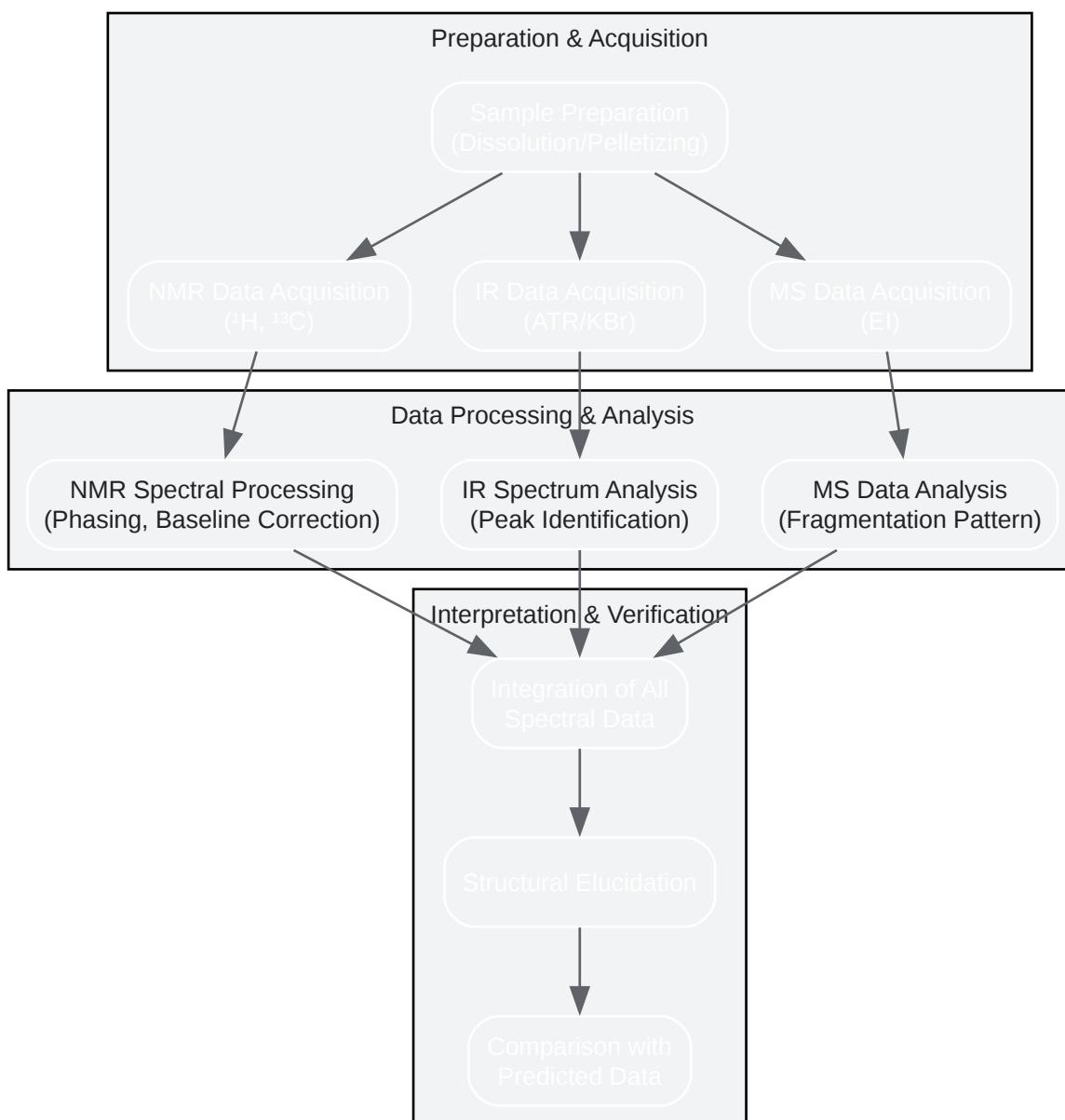
IR spectra can be obtained using either a potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectral Data Acquisition and Analysis

The process of obtaining and interpreting spectral data follows a logical progression, starting from sample preparation to final structural elucidation.



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Figure 2: General experimental workflow for spectral data acquisition and analysis.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of **4-Bromo-2,5-dichloroaniline**. The predicted NMR, IR, and MS data, in conjunction with the outlined experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. Accurate spectral analysis is a critical component of chemical

research, ensuring the unambiguous identification and quality control of important synthetic intermediates like **4-Bromo-2,5-dichloroaniline**.

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